molecular formula C20H22N2O B2586137 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine CAS No. 2419108-25-9

4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine

货号 B2586137
CAS 编号: 2419108-25-9
分子量: 306.409
InChI 键: YNKBXSARWRXDRD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine, also known as CPI-444, is a small-molecule inhibitor that targets the adenosine A2A receptor. This molecule has gained significant attention in the field of cancer immunotherapy due to its potential to enhance the anti-tumor immune response.

作用机制

4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine targets the adenosine A2A receptor, which is expressed on the surface of immune cells such as T-cells and natural killer cells. Adenosine binding to the A2A receptor inhibits T-cell activation and proliferation, leading to an immunosuppressive tumor microenvironment. This compound blocks the adenosine A2A receptor, thereby enhancing the anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to enhance the anti-tumor immune response in preclinical studies. It has been shown to increase T-cell activation and proliferation, leading to increased cytokine production and cytotoxic activity against tumor cells. This compound has also been shown to reduce the number of regulatory T-cells in the tumor microenvironment, which are known to suppress the anti-tumor immune response.

实验室实验的优点和局限性

4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and tested in vitro and in vivo. It has also shown promising results in preclinical studies, making it a potential candidate for further development as a cancer immunotherapy. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could affect its efficacy and safety.

未来方向

There are several future directions for the development of 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine as a cancer immunotherapy. One direction is to test this compound in combination with other immunotherapies such as anti-PD-1 and anti-CTLA-4 antibodies in clinical trials. Another direction is to investigate the potential of this compound in other types of cancer, such as lung cancer and melanoma. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects.

合成方法

The synthesis of 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The first step involves the preparation of 4-(2-bromoethyl)pyridine, which is then reacted with 4-(2-methoxyphenyl)acetaldehyde to form the key intermediate, 4-(2-(4-(2-methoxyphenyl)ethenyl)phenyl)-2-bromopyridine. This intermediate is then reacted with cyclopropylmethylamine and sodium azide to form this compound.

科学研究应用

4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine has been extensively studied for its potential in cancer immunotherapy. It has been shown to enhance the anti-tumor immune response by blocking the adenosine A2A receptor, which is known to inhibit T-cell activation and proliferation. This compound has been tested in preclinical studies and has shown promising results in combination with other immunotherapies such as anti-PD-1 and anti-CTLA-4 antibodies.

属性

IUPAC Name

4-[(E)-2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1(2-17-9-11-21-12-10-17)16-5-7-20(8-6-16)23-15-19-14-22(19)13-18-3-4-18/h1-2,5-12,18-19H,3-4,13-15H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKBXSARWRXDRD-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)C=CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)/C=C/C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。